1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile
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Overview
Description
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of a nitrile group (-CN) and multiple hydrogenated carbon atoms
Preparation Methods
The synthesis of 1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile typically involves multiple steps. One common method includes the hydrogenation of a naphthalene derivative followed by the introduction of a nitrile group. Industrial production methods may involve catalytic hydrogenation under high pressure and temperature conditions, using catalysts such as palladium or platinum. The nitrile group can be introduced through a reaction with a suitable nitrile donor, such as cyanogen bromide, under controlled conditions .
Chemical Reactions Analysis
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
1,2,3,4,5,6,7,8-Octahydro-1,6-dimethylnaphthalene-2-carbonitrile can be compared with other similar compounds, such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds have similar hydrogenated naphthalene structures but differ in the functional groups attached.
Azulene derivatives: These compounds share a similar ring structure but have different substituents, leading to different chemical and biological properties.
Properties
CAS No. |
94386-56-8 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
1,6-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-9-3-6-13-10(2)12(8-14)5-4-11(13)7-9/h9-10,12H,3-7H2,1-2H3 |
InChI Key |
BEXBQPUACQKYNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)CCC(C2C)C#N |
Origin of Product |
United States |
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